molecular formula C11H6F3NOS B7995218 2-(3-Trifluoromethylbenzoyl)thiazole

2-(3-Trifluoromethylbenzoyl)thiazole

Cat. No.: B7995218
M. Wt: 257.23 g/mol
InChI Key: VBOWVCREJWFKDG-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethylbenzoyl)thiazole (CAS 1443344-22-6) is a high-purity chemical reagent featuring a thiazole ring linked to a 3-(trifluoromethyl)benzoyl group. This structure makes it a valuable building block in medicinal chemistry research, particularly for developing novel bioactive molecules. The thiazole scaffold is a privileged structure in drug discovery, and the incorporation of the trifluoromethyl group is a common strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This compound serves as a key synthetic intermediate for constructing more complex molecular hybrids. Research into analogous structures shows that thiazole and benzothiazole derivatives are frequently explored for their antimicrobial potential, including activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, such compounds are investigated as inhibitors of critical bacterial targets, such as DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Beyond antimicrobial applications, thiazole-based hybrids are also significant in anticancer research, where they are designed and evaluated for their activity against various cancer cell lines . Researchers will find the detailed chemical identifiers essential for their work: the molecular formula is C 11 H 6 F 3 NOS, and the molecular weight is 257.23 g/mol . The canonical SMILES string for this compound is O=C(C1=CC=CC(C(F)(F)F)=C1)C1=NC=CS1 . Please handle with care: this product has associated hazard warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,3-thiazol-2-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-2-7(6-8)9(16)10-15-4-5-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWVCREJWFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 2 3 Trifluoromethylbenzoyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-trifluoromethylbenzoyl)thiazole, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional NMR techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling interactions of the protons in the molecule. The aromatic protons on the benzoyl and thiazole (B1198619) rings exhibit characteristic chemical shifts and splitting patterns.

The protons of the thiazole ring typically appear at distinct chemical shifts. chemicalbook.com For instance, in related thiazole structures, the proton at position 5 of the thiazole ring is expected to resonate at a different frequency compared to the proton at position 4, due to their different electronic environments. nih.gov The coupling between these adjacent protons would result in a doublet for each signal, with a characteristic coupling constant (J-value).

The protons on the 3-trifluoromethylphenyl group will also display a unique set of signals. The substitution pattern on the benzene (B151609) ring dictates the multiplicity of these signals. For a 3-substituted pattern, one would expect to see distinct signals for the protons at positions 2, 4, 5, and 6 of the phenyl ring. The coupling between these protons provides further evidence for their relative positions.

Representative ¹H NMR Data: Specific chemical shift values and coupling constants for this compound are dependent on the solvent and the specific NMR instrument used. However, a general representation based on known chemical shift ranges for similar structures is provided below.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Thiazole H-4~7.5 - 8.0d
Thiazole H-5~8.0 - 8.5d
Phenyl H-2~8.2 - 8.5s
Phenyl H-4~7.8 - 8.1d
Phenyl H-5~7.6 - 7.9t
Phenyl H-6~7.9 - 8.2d

d = doublet, t = triplet, s = singlet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the benzoyl group is expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the thiazole ring and the phenyl ring will resonate in the aromatic region, generally between 110 and 160 ppm. researchgate.netresearchgate.net The carbon of the trifluoromethyl group will also have a characteristic chemical shift, often appearing as a quartet due to coupling with the three fluorine atoms.

Representative ¹³C NMR Data: The following table provides an illustrative representation of expected ¹³C NMR chemical shifts.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Benzoyl)~185
Thiazole C-2~165
Thiazole C-4~125
Thiazole C-5~145
Phenyl C-1~135
Phenyl C-2~130
Phenyl C-3~131 (q, J ≈ 33 Hz)
Phenyl C-4~129
Phenyl C-5~126
Phenyl C-6~133
CF₃~123 (q, J ≈ 272 Hz)

q = quartet

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to detect and characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a single signal for the trifluoromethyl (CF₃) group. The chemical shift of this signal is a key identifier for the presence of the CF₃ group. Since there are no other fluorine atoms in the molecule to couple with, this signal will typically appear as a singlet. The chemical shift is usually referenced against an external standard like CFCl₃. The presence of a strong singlet in the expected region for a CF₃ group provides unequivocal evidence for this functional group. rsc.org

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the thiazole ring and between coupled protons on the phenyl ring, confirming their neighboring relationships. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show correlations between the thiazole protons and the carbonyl carbon, as well as between the phenyl protons and the carbonyl carbon, thus confirming the link between the thiazole ring, the benzoyl group, and the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. The C=N stretching vibration of the thiazole ring typically appears in the 1600-1650 cm⁻¹ region. sci-hub.se Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group are characteristically found in the region of 1100-1300 cm⁻¹. researchgate.netnist.gov

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3100Aromatic C-H Stretch
~1670C=O Stretch (Ketone)
~1610C=N Stretch (Thiazole)
~1580, 1470Aromatic C=C Stretch
~1100-1300C-F Stretch (Trifluoromethyl)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its chemical formula. The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the carbonyl group and the thiazole ring, and the bond between the carbonyl group and the phenyl ring. This would result in fragment ions corresponding to the thiazolyl cation, the 3-trifluoromethylbenzoyl cation, and other related species. The observation of a fragment corresponding to the loss of a CF₃ group would also be a characteristic feature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. This technique can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₁H₆F₃NOS, the exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, and ³²S). The analysis, typically performed using an electrospray ionization (ESI) source, would involve detecting the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretically calculated value. A close correlation between the found and calculated values, usually within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

While specific experimental data for this compound is not detailed in the provided search results, the methodology is well-established. For instance, in the characterization of a related trifluoromethyl-containing compound, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, HRMS (ESI+) analysis yielded a found value of 361.08264 for the [M+H]⁺ ion, which closely matched the calculated value of 361.08282. nih.gov This illustrates the precision of the technique in confirming molecular formulas.

Table 1: Theoretical HRMS Data for this compound

Formula Ion Calculated m/z

This table presents the theoretical exact mass for the protonated molecule. Experimental validation would require finding a measured value that corresponds closely to this calculated mass.

X-ray Crystallography for Solid-State Structural Conformation

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

Studies on structurally similar heterocyclic compounds provide insight into the expected results. For example, the analysis of fused triazolo/thiadiazole systems reveals crystal data such as the crystal system, space group, and unit cell dimensions. mdpi.com In one such case, a related molecule was found to crystallize in the monoclinic system with a P2₁/n space group. mdpi.com The analysis also details the planarity of different ring systems within the molecule and the torsion angles between them. mdpi.com For this compound, X-ray analysis would confirm the connectivity of the 3-trifluoromethylphenyl group to the carbonyl carbon, which is in turn bonded to the C2 position of the thiazole ring. It would also reveal the relative orientation of the phenyl and thiazole rings.

Table 2: Hypothetical Crystal Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) 100.283(3)
Volume (ų) 1481.44(7)

Note: The data in this table is illustrative, based on a related heterocyclic compound mdpi.com, and represents the type of information that would be obtained from an X-ray crystallographic analysis of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is compared against the theoretical percentages calculated from the proposed empirical formula, serving as a fundamental check of purity and composition.

The analysis involves combusting a small, precisely weighed sample of the compound and quantifying the resultant products (CO₂, H₂O, and N₂). For this compound (C₁₁H₆F₃NOS), the theoretical elemental composition can be calculated based on its molecular weight. The experimental values obtained for C, H, and N must fall within a narrow margin of error (typically ±0.4%) of the calculated values to validate the empirical formula. This technique is a standard procedure in the characterization of newly synthesized compounds. mdpi.comnih.gov

Table 3: Elemental Analysis Data for C₁₁H₆F₃NOS

Element Theoretical %
Carbon (C) 48.35%
Hydrogen (H) 2.21%

This table shows the calculated elemental percentages for the compound. Experimental results from an elemental analyzer would be compared to these values for validation.

Reactivity and Mechanistic Investigations of 2 3 Trifluoromethylbenzoyl Thiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity in electrophilic substitution reactions is influenced by the electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly deactivating 3-(trifluoromethyl)benzoyl substituent at the C-2 position profoundly modifies this intrinsic reactivity.

Regioselectivity and Electronic Effects of the Trifluoromethylbenzoyl Substituent

In terms of regioselectivity, electrophilic attack on an unsubstituted thiazole typically occurs at the C-5 position, which is the most electron-rich. However, the directing effect of the 2-acyl substituent must be considered. Acyl groups are known meta-directors in aromatic systems. In the context of the thiazole ring, this would direct incoming electrophiles to the C-4 position. Therefore, a competition between the inherent reactivity of the thiazole ring and the directing effect of the substituent is expected. Given the strong deactivating nature of the 3-(trifluoromethyl)benzoyl group, it is plausible that electrophilic substitution, if successful, would favor the C-4 position.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 2-(3-Trifluoromethylbenzoyl)thiazole

Position on Thiazole Ring Inherent Reactivity Influence of 2-Acyl Substituent Predicted Outcome
C-4 Less favored than C-5 Meta-directing (favored) Potential site of substitution

Nucleophilic Substitution Reactions at the Thiazole C-2 Position

The C-2 position of the thiazole ring is inherently susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This reactivity is further enhanced by the presence of the 3-(trifluoromethyl)benzoyl group.

Influence of the Benzoyl Group on Nucleophilic Pathways

Therefore, a suitable leaving group at the C-2 position of a thiazole ring bearing a 3-(trifluoromethyl)benzoyl substituent would be readily displaced by a variety of nucleophiles. While this compound itself does not possess a typical leaving group at C-2, this position is highly activated towards nucleophilic attack should a precursor with a leaving group (e.g., a halogen) be used. The reaction would proceed via an addition-elimination mechanism. rsc.orgrsc.org

Reactions Involving the Carbonyl Group of the Benzoyl Moiety

The exocyclic carbonyl group in this compound behaves as a typical ketone, undergoing a range of reduction, oxidation, and condensation reactions. libretexts.org

Reduction and Oxidation Chemistry

The carbonyl group can be readily reduced to a secondary alcohol, 2-(3-(trifluoromethyl)phenyl)(thiazol-2-yl)methanol. This transformation can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrystudent.com Given the presence of the thiazole ring, milder conditions with NaBH₄ would likely be preferred to avoid potential side reactions.

Table 2: Common Reducing Agents for the Carbonyl Group

Reagent Product General Reactivity
Sodium Borohydride (NaBH₄) Secondary Alcohol Reduces aldehydes and ketones

Oxidation of the carbonyl group in a ketone is generally difficult under standard conditions and would likely require harsh reagents that could potentially degrade the thiazole or benzene (B151609) rings. libretexts.orgyoutube.com Therefore, this compound is expected to be resistant to oxidation at the carbonyl carbon.

Condensation and Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to condensation and addition products. For example, it can react with primary amines to form imines, with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions are typical for ketones and are often catalyzed by acid. msu.edu

Furthermore, the carbonyl group can undergo addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds. This would result in the formation of a tertiary alcohol after acidic workup. The specific nature of the product would depend on the R-group of the organometallic reagent used.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly influences the chemical properties of the aromatic ring to which it is attached. Its high electronegativity and the strength of the carbon-fluorine bonds contribute to its general stability.

The trifluoromethyl group is renowned for its high stability under a wide range of reaction conditions, a property attributed to the strong C-F bonds. tcichemicals.com This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. However, under specific and often harsh conditions, the CF₃ group can undergo transformations.

Stability:

The CF₃ group on the phenyl ring of this compound is expected to be highly stable towards many common reagents and reaction conditions. Studies on various aromatic trifluoromethyl compounds have demonstrated their resistance to both acidic and basic hydrolysis under moderate conditions. rsc.org The electron-withdrawing nature of the benzoylthiazole substituent at the meta position further deactivates the phenyl ring, potentially enhancing the stability of the C-CF₃ bond against certain transformations.

Transformations:

Despite its general inertness, the trifluoromethyl group can be transformed under specific chemical environments. These transformations are not typically facile and often require forcing conditions or specialized reagents.

Hydrolysis: The hydrolysis of an aromatic CF₃ group to a carboxylic acid group (-COOH) is a known transformation, though it generally requires severe conditions such as high temperatures and pressures with strong acids or bases. acs.org For instance, the hydrolysis of some trifluoromethylarenes has been achieved using a combination of a Brønsted base like LiO-t-Bu and CsF. thieme-connect.com The presence of the electron-withdrawing benzoylthiazole group might make the aromatic ring more susceptible to nucleophilic attack, but direct evidence for the hydrolysis of the CF₃ group in this compound under specific conditions is not readily available in the literature. A study on trifluoromethylphenols showed that the position of the -CF3 group influences its hydrolysis, with 3-trifluoromethylphenol being resistant to hydrolysis under the tested aqueous conditions. chemrxiv.orgbohrium.comrsc.org This suggests that the meta-position of the CF₃ group in this compound might contribute to its hydrolytic stability.

Defluorination: Selective removal of one or more fluorine atoms from a CF₃ group is another possible transformation. This can be achieved through various methods, including reduction and photocatalysis. For example, selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group (-CF₂H) can be accomplished using base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped. nih.gov Photocatalytic methods using o-phosphinophenolate have also been shown to activate trifluoromethyl groups for defluoroalkylation and hydrodefluorination. nih.gov Electrochemical methods have also been developed for the hydrodefluorination of trifluoromethyl ketones. nih.gov

The following table summarizes the potential transformations of the trifluoromethyl group based on studies of related compounds.

TransformationReagents/ConditionsProduct MoietyReference
Hydrolysis Strong acid or base, high temperature/pressureCarboxylic acid (-COOH) acs.org
Hydrolysis LiO-t-Bu/CsFCarboxylic acid (-COOH) thieme-connect.com
Selective Reduction Base-promoted elimination and trappingDifluoromethyl (-CF₂H) nih.gov
Photocatalytic Defluorination o-phosphinophenolate, visible lightDifluoromethyl (-CF₂H) nih.gov
Electrochemical Hydrodefluorination Electrochemical cell, non-protic conditionsDifluoromethyl (-CF₂H) nih.gov

Mechanistic Pathways of Key Transformations

The mechanistic pathways for transformations involving this compound are largely inferred from studies on analogous aromatic ketones and trifluoromethylated compounds.

Reactions at the Carbonyl Group:

The ketone moiety is a primary site for reactivity. Nucleophilic attack on the carbonyl carbon is a fundamental reaction. youtube.comyoutube.com The electron-withdrawing nature of both the 3-trifluoromethylphenyl and the 2-thiazolyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Nucleophilic Addition: The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product. The stereoselectivity of such additions to aryl ketones has been studied, with dynamic kinetic resolution of chiral carbanions being a key factor in some cases. cas.cn

Transformations of the Trifluoromethyl Group:

Mechanism of Hydrolysis: The hydrolysis of the CF₃ group is proposed to proceed through a series of nucleophilic substitution reactions. Under basic conditions, hydroxide (B78521) ions can attack the carbon of the CF₃ group, leading to the stepwise elimination of fluoride (B91410) ions and the eventual formation of a carboxylic acid. The reaction is thought to proceed via a benzoyl fluoride intermediate in some cases. chemrxiv.orgbohrium.comrsc.org

Mechanism of Defluorination: The mechanism of photocatalytic defluorination involves the generation of a radical anion of the trifluoromethylarene upon photoinduced electron transfer. nih.gov This radical anion can then eliminate a fluoride ion to form a difluoromethyl radical, which can be further trapped or reduced. Electrochemical hydrodefluorination of trifluoromethyl ketones is also believed to proceed through a single-electron transfer mechanism at highly reductive potentials. nih.gov

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. youtube.com Therefore, any electrophilic attack on the phenyl ring of this compound would be expected to occur at the positions meta to the CF₃ group (positions 5 and 2 relative to the benzoyl group). However, the presence of the deactivating benzoylthiazole group would make such reactions challenging.

The following table outlines the proposed mechanistic steps for key transformations.

TransformationKey Mechanistic StepsIntermediatesReference
Nucleophilic Addition to Carbonyl 1. Nucleophilic attack on carbonyl carbon. 2. Formation of a tetrahedral alkoxide intermediate. 3. Protonation of the alkoxide.Tetrahedral alkoxide youtube.comyoutube.com
Basic Hydrolysis of -CF₃ 1. Nucleophilic attack of OH⁻ on the CF₃ carbon. 2. Stepwise elimination of F⁻. 3. Formation of a carboxylic acid.Benzoyl fluoride (possible) chemrxiv.orgbohrium.comrsc.org
Photocatalytic Defluorination 1. Photoinduced electron transfer to form a radical anion. 2. Elimination of F⁻ to form a difluoromethyl radical. 3. Hydrogen atom transfer or further reduction.Radical anion, difluoromethyl radical nih.gov
Electrophilic Aromatic Substitution 1. Generation of an electrophile. 2. Attack of the aromatic ring on the electrophile to form a sigma complex (arenium ion). 3. Deprotonation to restore aromaticity.Sigma complex (arenium ion) youtube.com

Computational and Theoretical Studies on 2 3 Trifluoromethylbenzoyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For molecules like 2-(3-Trifluoromethylbenzoyl)thiazole, DFT is used to investigate several key aspects of its molecular and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the potential energy surface of the molecule to find the lowest energy conformation. The rotational freedom around the single bond connecting the benzoyl and thiazole (B1198619) rings allows for different conformers. DFT calculations, often using a basis set such as 6-31G*, are employed to identify the most stable conformer by minimizing the energy of the system.

Table 1: Representative Calculated Bond Lengths and Angles for a Benzoyl-like Structure This table presents hypothetical yet representative data for a benzoyl-like fragment based on computational studies of similar molecules, as specific data for this compound is not available.

Parameter Value
C=O bond length ~1.23 Å
C-C (ring) bond length ~1.39 Å
C-CF3 bond length ~1.35 Å
C-N (thiazole) bond angle ~115°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

For thiazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. In a study of new benzothiazole (B30560) derivatives, DFT calculations were performed to understand their electronic properties. nih.gov For this compound, the electron-withdrawing trifluoromethyl group on the benzoyl ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for a Thiazole Derivative This table presents hypothetical yet representative data based on computational studies of similar thiazole-containing molecules.

Parameter Energy (eV)
HOMO -6.5
LUMO -2.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting how it will interact with other molecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, making these sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl ring and the region around the trifluoromethyl group would exhibit positive potential. This information is critical for understanding non-covalent interactions.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational landscape and flexibility of the molecule.

For this compound, MD simulations could be used to explore the different conformations accessible to the molecule at a given temperature. This would involve simulating the rotation around the benzoyl-thiazole bond and observing the preferred dihedral angles. In a study on benzothiadiazine derivatives, including one with a trifluoromethyl group, microsecond MD simulations were used to investigate their interactions with a cell membrane. nih.govmdpi.com These simulations revealed the dynamic binding modes and solvation characteristics of the molecules. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) for Structural Exploration (excluding biological properties)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used to predict biological activity, the principles of QSAR can be applied to explore the relationship between structure and non-biological properties such as reactivity, solubility, or stability.

In Silico Modeling for Understanding Molecular Interactions

In silico modeling encompasses a broad range of computational techniques used to simulate and study molecular interactions. For this compound, these models can be used to understand how it might interact with other molecules or materials.

Molecular docking, a common in silico technique, is often used to predict the binding orientation of a small molecule to a larger one. While frequently applied in drug design, the principles can be used to study interactions with other entities. For example, the interaction of this compound with a surface or within a crystal lattice could be modeled. Studies on benzothiadiazine derivatives have shown that these molecules can form hydrogen bonds and other non-covalent interactions with their environment. nih.govmdpi.com The trifluoromethyl group in this compound would be expected to participate in specific interactions, such as dipole-dipole or halogen bonding, which can be explored through in silico modeling.

Spectroscopic Property Prediction and Correlation with Experimental Data

Following a comprehensive search of scientific literature and databases, no specific computational or theoretical studies detailing the prediction of spectroscopic properties for the compound this compound were found. Consequently, there is no available research that correlates predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) with experimental data for this particular molecule.

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic characteristics of molecules. asianpubs.orgscielo.org.za Such studies typically involve optimizing the molecular geometry and then calculating vibrational frequencies (IR), nuclear magnetic shielding constants (NMR), and electronic transition energies (UV-Vis). scielo.org.zahmdb.ca The resulting theoretical spectra are then compared with experimentally obtained spectra to validate the computational model and to provide a more detailed assignment of the spectral features. researchgate.net

For many related thiazole derivatives, researchers have successfully used DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p), to achieve good agreement between theoretical and experimental spectroscopic data. asianpubs.orghmdb.ca These studies provide valuable insights into the structural and electronic properties of the molecules. However, without specific research on this compound, it is not possible to present detailed findings, data tables, or a discussion of the correlation between predicted and experimental values for this compound.

Further research, including both the experimental acquisition of spectroscopic data and accompanying computational analysis, would be necessary to provide the specific details for this section.

Advanced Applications and Synthetic Utility of 2 3 Trifluoromethylbenzoyl Thiazole in Research

2-(3-Trifluoromethylbenzoyl)thiazole as a Versatile Synthetic Building Block

The structure of this compound is characterized by three key components: a thiazole (B1198619) ring, a ketone linker, and a trifluoromethyl-substituted phenyl ring. This combination of functional groups makes it a highly versatile and reactive building block for the synthesis of more complex molecular architectures. Thiazoles are a cornerstone in the development of bioactive compounds, and their functionalization is a key area of synthetic research. analis.com.my The presence of the ketone and the trifluoromethyl group provides distinct handles for a variety of chemical transformations.

Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different core, with the aim of discovering new compounds that retain or improve biological activity while offering a novel intellectual property position or better pharmacokinetic properties. nih.gov The this compound moiety is an excellent candidate for such strategies.

The trifluoromethylphenyl ketone structure can act as a bioisosteric replacement for other aromatic or heteroaromatic ketone systems present in existing pharmacologically active molecules. The trifluoromethyl group is particularly valuable in this context, as it can significantly enhance properties like metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and strong electron-withdrawing nature. Researchers can substitute a known scaffold with the this compound core to generate novel analogues, leveraging the unique steric and electronic properties of both the thiazole and the trifluoromethyl-substituted phenyl ring. This approach is a strategic method to modify bioactivity and pharmacokinetic profiles. rsc.org

The ketone functional group in this compound is a prime site for elaboration into more complex, fused heterocyclic systems. Through condensation reactions with various binucleophiles, a new ring can be constructed adjacent to the thiazole, leading to polyheterocyclic scaffolds of significant interest in drug discovery.

For example, a reaction with hydrazine (B178648) or its substituted derivatives can lead to the formation of a fused pyridazine (B1198779) ring, yielding a thiazolo[4,5-d]pyridazine (B3050600) system. This type of cyclization is a powerful method for expanding molecular complexity from a simple starting material. The general principle of using functionalized thiazoles to build fused pyrano[2,3-d]thiazole systems demonstrates the feasibility of such synthetic routes. researchgate.net

Potential Reaction Scheme: Reaction of this compound with hydrazine hydrate (B1144303) could yield a 4-(3-(trifluoromethyl)phenyl)thiazolo[4,5-d]pyridazine.

This strategy allows for the rapid construction of diverse chemical libraries based on a common thiazole precursor, where the substitution pattern on the newly formed ring can be easily varied by choosing different binucleophilic reagents.

Potential in Catalytic Processes

Beyond its use as a structural component, this compound has significant potential in the field of catalysis, both as a ligand for metal centers and as a substrate in catalyzed reactions.

The design of ligands is crucial in organometallic catalysis, as ligands modulate the electronic and steric properties of the metal center, thereby controlling the catalyst's activity, selectivity, and stability. youtube.com this compound possesses the ideal structural features to act as an N,O-bidentate ligand. The nitrogen atom of the thiazole ring (a soft donor) and the oxygen atom of the carbonyl group (a hard donor) can coordinate to a single metal center, forming a stable five-membered chelate ring.

The electronic properties of this potential ligand are tuned by the strongly electron-withdrawing trifluoromethyl group on the phenyl ring. This feature would make the resulting metal complex more electron-deficient, which can be highly beneficial for certain catalytic transformations, such as Lewis acid-catalyzed reactions or specific oxidation processes. The development of 2-hetarylthiazoles as ligands for palladium catalysts is an area of active research. nbuv.gov.uaresearchgate.net

Transition metal-catalyzed reactions are fundamental to modern organic synthesis. This compound can participate in such transformations in several ways. The synthesis of the compound itself likely relies on transition metal catalysis, for instance, through a Stille or Suzuki cross-coupling reaction to form the carbon-carbon bond between the thiazole and phenyl rings.

Furthermore, the molecule can be a substrate for further functionalization. Transition metal-catalyzed C-H activation is a powerful tool for modifying aromatic and heteroaromatic rings. The C-H bonds on the phenyl ring of this compound could be selectively functionalized using palladium, rhodium, or iridium catalysts, allowing for the introduction of new substituents. The regioselectivity of such reactions is often directed by existing functional groups, and the benzoylthiazole moiety would play a key role in guiding the catalyst to specific positions on the phenyl ring. The C-H functionalization of benzothiazoles is a well-established field that provides a precedent for such transformations. researchgate.net

Contributions to Materials Science Research

The unique combination of a conjugated heterocyclic system and a fluorinated aromatic group makes this compound a molecule of interest for materials science. Thiazole-containing compounds have been explored for a range of applications, including as organic semiconductors and luminescent materials.

The extended π-conjugated system across the benzoyl and thiazole moieties suggests potential for photophysical and electronic applications. This conjugation, combined with the influence of the electron-withdrawing trifluoromethyl group, could lead to interesting fluorescent or phosphorescent properties. Such molecules could be investigated as emitters or host materials in organic light-emitting diodes (OLEDs). The trifluoromethyl group can also enhance material properties by increasing solubility in organic solvents, improving volatility for vacuum deposition processes, and enhancing thermal and electrochemical stability.

Table of Mentioned Compounds

Compound NameRole/Type
This compoundMain subject of the article
HydrazineReagent for cyclization
Thiazolo[4,5-d]pyridazinePotential polyheterocyclic product
Pyrano[2,3-d]thiazoleExample of a fused thiazole system

Summary of Potential Applications

Application AreaRelevant Structural FeaturesRationale
Medicinal Chemistry Thiazole ring, CF₃ group, Ketone linkerEnables use in scaffold hopping to create novel drug analogues with potentially improved pharmacokinetic profiles. nih.govrsc.org
Complex Synthesis Ketone functional groupActs as a reactive handle for condensation reactions to build complex polyheterocyclic systems. researchgate.net
Organometallic Catalysis Thiazole Nitrogen, Carbonyl OxygenFunctions as an N,O-bidentate ligand for creating novel metal catalysts with electronically tuned properties. youtube.com
Materials Science Conjugated π-system, CF₃ groupPotential use in organic electronics (e.g., OLEDs) due to expected photophysical properties and enhanced material stability.

Precursors for Functional Polymers or Advanced Organic Materials

The molecular architecture of this compound suggests its potential as a monomer or a precursor for the synthesis of functional polymers and advanced organic materials. Thiazole-containing polymers are a subject of research due to their electronic and thermal properties. arizona.eduijettjournal.org The incorporation of a trifluoromethyl group can further enhance properties such as solubility, thermal stability, and flame retardancy in polymers. tandfonline.com

The synthesis of polymers from thiazole derivatives can be achieved through various polymerization techniques. For instance, polyamides and polyimides with desirable thermal and mechanical properties have been synthesized using thiazole-containing diamines. ijettjournal.org It is conceivable that this compound could be chemically modified to introduce polymerizable functional groups, such as amino or carboxylic acid functionalities, enabling its incorporation into polymer backbones.

One potential route for polymerization could involve the reactivity of the benzoyl ketone. For example, the ketone could be a site for creating a more complex monomer suitable for polycondensation reactions. The synthesis of fused heterocyclic conjugated polymers often involves reactions with aldehyde or ketone functionalities. rsc.org

The table below illustrates the properties of some functional polymers that contain either thiazole or trifluoromethylphenyl moieties, providing an insight into the potential characteristics of polymers derived from this compound.

Polymer TypeMonomer ComponentsKey Properties
Fluorinated PolyamidesDiamine with trifluoromethylphenyl groups and various aromatic dicarboxylic acid dichloridesGood thermal stability (10% weight loss at 445–453 °C), high solubility in organic solvents, and good flame retardancy. tandfonline.com
Thiazole-containing PolyimidesN,N'-Bis-[4-(2-amino-thiazol-4-yl)-phenyl] isophthalamide (B1672271) and aromatic dianhydridesHigh thermal stability (glass transition temperatures in the range of 250-400 °C) and good mechanical properties. ijettjournal.org
Thiazole-based PolyureaDiphenylsulfide-based aminothiazole monomer and various diisocyanatesPotential for high crystallinity in aromatic-based derivatives and noted biological activity. mdpi.com

Exploration of Electronic and Photonic Properties (excluding physical properties in isolation)

The electronic and photonic properties of organic molecules are central to their application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiazole and its derivatives are known to be useful building blocks for such materials due to their electron-deficient nature, which can be beneficial in creating donor-acceptor type architectures for efficient charge separation and transport. rsc.org

The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the phenyl ring of this compound would significantly influence the electronic properties of the molecule, likely lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier orbital energies is a key strategy in designing materials for organic electronics. researchgate.net

While specific experimental data on the electronic and photonic properties of this compound are not available, theoretical studies on similar benzothiazole (B30560) derivatives have been conducted to evaluate their potential for use in OLEDs. researchgate.net These studies often involve calculating HOMO-LUMO gaps to predict the electronic and optical behavior of the compounds. The combination of a thiazole ring with a trifluoromethyl-substituted phenyl ring in this compound suggests it could be a candidate for investigation as an electron-transporting or emissive material.

The table below presents theoretical data for related benzothiazole derivatives, which can serve as a reference for the potential electronic properties of materials based on this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Potential Application
BBPA (a benzothiazole derivative)-5.51-1.943.57Organic Light Emitting Diodes (OLEDs) researchgate.net
BBNA (a benzothiazole derivative)-5.73-2.253.48Organic Light Emitting Diodes (OLEDs) researchgate.net
BPVA (a benzothiazole derivative)-5.39-2.333.06Organic Light Emitting Diodes (OLEDs) researchgate.net

Conclusion and Outlook for 2 3 Trifluoromethylbenzoyl Thiazole Research

Summary of Current Academic Research Advancements

Direct academic research solely focused on 2-(3-Trifluoromethylbenzoyl)thiazole is limited in the public domain. However, the existing body of literature on related compounds allows for an informed perspective on its potential chemistry and applications. Research on trifluoromethyl-substituted heterocycles is a burgeoning field, with significant advancements in synthetic methodologies. rsc.orgrsc.orgrsc.org The development of novel catalytic systems, including copper- and palladium-based catalysts, has enabled the efficient synthesis of various trifluoromethylated aromatic compounds. google.com

For instance, the synthesis of 2-trifluoromethyl thiazoles has been achieved via a [3 + 2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This highlights a potential pathway for constructing the core thiazole (B1198619) ring with the desired trifluoromethyl substituent. Furthermore, research into the synthesis of 2-aroylbenzothiazoles provides insights into the formation of the benzoyl moiety at the 2-position of the thiazole ring. rsc.org

Challenges and Opportunities in the Synthesis and Functionalization

The synthesis of This compound presents a unique set of challenges and opportunities for synthetic chemists.

Synthesis Challenges:

Reagent Availability and Stability: The starting materials, such as 3-(trifluoromethyl)benzoyl chloride or related activated carboxylic acid derivatives, are commercially available but can be reactive and require careful handling.

Control of Regioselectivity: In classical Hantzsch thiazole synthesis, the reaction between a thioamide and an α-haloketone, controlling the regioselectivity to obtain the desired 2-substituted thiazole can be challenging.

Harsh Reaction Conditions: Some traditional methods for thiazole synthesis require harsh conditions, which may not be compatible with the trifluoromethyl group. google.com

Opportunities for Innovation:

Development of Novel Catalytic Methods: There is a significant opportunity to develop novel, milder, and more efficient catalytic methods for the direct acylation of thiazole with 3-(trifluoromethyl)benzoic acid or its derivatives.

Flow Chemistry: The use of flow chemistry could offer better control over reaction parameters, improve safety, and potentially increase yields for the synthesis of this compound.

One-Pot Syntheses: Designing one-pot, multi-component reactions could provide a more atom-economical and streamlined approach to synthesizing This compound and its derivatives. nih.gov

Functionalization:

The functionalization of the thiazole ring in This compound offers a pathway to a diverse range of derivatives. The thiazole ring can undergo various electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions. google.com The presence of the deactivating benzoyl group at the 2-position will influence the reactivity of the thiazole ring, presenting both challenges and opportunities for selective functionalization at other positions.

Emerging Research Avenues for Trifluoromethylbenzoyl Thiazole Derivatives

The unique combination of the thiazole nucleus and the trifluoromethylbenzoyl moiety opens up several exciting avenues for future research.

Potential Research Directions:

Medicinal Chemistry:

Anticancer Agents: Given that many thiazole derivatives exhibit anticancer properties, synthesizing a library of This compound analogues for screening against various cancer cell lines is a promising direction. mdpi.com

Antimicrobial Agents: The thiazole core is present in many antimicrobial drugs. sciencescholar.usnih.gov Investigating the antibacterial and antifungal activity of this compound and its derivatives could lead to the discovery of new anti-infective agents.

Kinase Inhibitors: The benzoylthiazole scaffold can be a privileged structure for kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site.

Materials Science:

Organic Electronics: Thiazole-containing polymers have been explored for their applications in organic electronics. The introduction of the trifluoromethyl group could modulate the electronic properties of such materials.

Dyes and Pigments: The chromophoric properties of the benzoylthiazole system could be tuned by further functionalization, leading to the development of novel dyes and pigments.

Agrochemicals:

Many commercial pesticides and herbicides contain heterocyclic moieties. The unique substitution pattern of This compound makes it a candidate for screening for potential agrochemical applications.

Broader Impact of Thiazole Chemistry with Complex Substituents in Chemical Sciences

The study of thiazoles with complex substituents like the trifluoromethylbenzoyl group has a significant impact on the broader field of chemical sciences.

Advancement of Synthetic Methodology: The challenges associated with the synthesis of such complex molecules drive the development of new and innovative synthetic methods, which can then be applied to a wider range of targets.

Understanding Structure-Activity Relationships (SAR): The synthesis and biological evaluation of a diverse set of substituted thiazoles contribute to a deeper understanding of SAR, guiding the design of more potent and selective drugs. nih.gov

Expansion of Chemical Space: The exploration of novel thiazole derivatives expands the accessible chemical space for drug discovery and materials science, providing new molecular architectures with unique properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Trifluoromethylbenzoyl)thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and thiazole precursors. For example, highlights the use of heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for thiazole derivatives, achieving yields of 66–79% . Solvent selection (e.g., ethanol, acetonitrile) and stoichiometric ratios of reactants are critical. Reaction progress should be monitored via TLC, followed by purification via recrystallization or column chromatography.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl groups) with ¹H/¹³C NMR for regiochemical confirmation. and emphasize correlating experimental NMR shifts (e.g., thiazole protons at δ 7.5–8.5 ppm) with computational predictions . Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% to confirm purity .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : Conduct cytotoxicity screening using MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with cisplatin as a positive control. recommends starting with 5–10 μM concentrations and using clonogenic assays to assess long-term proliferation inhibition . Parallel testing on non-cancerous cells (e.g., MRC-5 fibroblasts) ensures selectivity .

Advanced Research Questions

Q. How do structural modifications to the thiazole or benzoyl moieties influence biological activity?

  • Methodological Answer : Systematic SAR studies can be designed by introducing substituents (e.g., halogens, methoxy groups) on the benzoyl ring or varying thiazole side chains. shows that 3,4-dimethoxyphenyl or nitro groups on thiazoles enhance anticancer activity via apoptosis induction . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like caspases or kinases, as demonstrated in for triazole-thiazole hybrids .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for caspase-3 activation). addresses data contradictions by combining GI₅₀ values with mechanistic studies (e.g., cell cycle arrest at G2/M phase) . Replicate experiments under standardized conditions (e.g., serum concentration, passage number) to minimize variability.

Q. How can salt formation or metal coordination enhance the pharmacological profile of this compound?

  • Methodological Answer : Synthesize sodium/potassium salts or transition metal complexes (e.g., Zn²⁺, Cu²⁺) to improve solubility and bioavailability. describes reacting thioacetic acids with metal sulfates in ethanol, followed by characterization via IR (e.g., shifts in S=O stretches) and elemental analysis . Bioavailability can be assessed using logP measurements and in vitro permeability assays (e.g., Caco-2 monolayers).

Q. What computational tools are effective for predicting binding modes and metabolic stability?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to study ligand-receptor interactions, as in , which visualized docking poses of thiazole derivatives with α-glucosidase . ADMET predictors (e.g., SwissADME) estimate metabolic stability by analyzing CYP450 interactions and bioavailability scores.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.